5-(tert-Butyl)pyrimidine-2-carbonitrile CAS number search
5-(tert-Butyl)pyrimidine-2-carbonitrile CAS number search
An In-depth Technical Guide to 5-(tert-Butyl)pyrimidine-2-carbonitrile: A Roadmap for Synthesis and Exploration
Abstract
This technical guide addresses the synthesis, characterization, and potential applications of 5-(tert-Butyl)pyrimidine-2-carbonitrile. A thorough review of scientific databases and chemical supplier catalogs indicates that this compound is not commercially available and does not currently have an assigned CAS (Chemical Abstracts Service) number. This suggests that 5-(tert-Butyl)pyrimidine-2-carbonitrile is a novel chemical entity. This document, therefore, serves as a strategic guide for researchers and drug development professionals, outlining a proposed synthetic pathway, discussing its potential physicochemical properties based on analogous structures, and exploring its prospective applications in medicinal chemistry.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents and natural products, including the nucleobases uracil, thymine, and cytosine.[1][2] The versatility of the pyrimidine system allows for substitution at various positions, leading to a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a carbonitrile (cyano) group, particularly at the 2- or 5-position, often enhances the biological profile of the molecule, making pyrimidine-carbonitrile derivatives a subject of significant interest in the development of novel therapeutics.[3][4]
The target molecule of this guide, 5-(tert-Butyl)pyrimidine-2-carbonitrile, combines two key structural features: a bulky, lipophilic tert-butyl group at the 5-position and a reactive cyano group at the 2-position. While direct biological data for this specific compound is unavailable, its structural motifs suggest potential as a modulator of biological targets where such features are desirable.
Proposed Synthesis of 5-(tert-Butyl)pyrimidine-2-carbonitrile
Given the absence of a reported synthesis for 5-(tert-Butyl)pyrimidine-2-carbonitrile, a multi-step synthetic route is proposed based on established methodologies for the synthesis of substituted pyrimidines and the introduction of cyano groups. The overall strategy involves the initial construction of a 5-(tert-butyl)pyrimidine core, followed by functionalization at the 2-position to introduce the carbonitrile group.
A plausible and efficient approach involves the condensation of a suitable three-carbon precursor bearing the tert-butyl group with an amidine derivative to form the pyrimidine ring, followed by conversion of a suitable leaving group at the 2-position to the desired nitrile.
Caption: Proposed multi-step synthesis of 5-(tert-Butyl)pyrimidine-2-carbonitrile.
Detailed Experimental Protocols (Proposed)
The following protocols are adapted from established procedures for analogous transformations.
Step 1: Synthesis of 2-(2,2-dimethylpropylidene)malononitrile (Intermediate A)
This step involves a Knoevenagel condensation between pivalaldehyde and malononitrile.
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Reactants: Pivalaldehyde (1.0 eq), Malononitrile (1.0 eq), Piperidine (catalytic amount).
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Solvent: Ethanol.
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Procedure: To a solution of pivalaldehyde and malononitrile in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 5-(tert-Butyl)pyrimidine-4,6-diamine
This involves the cyclization of the Knoevenagel product with formamidine.
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Reactants: 2-(2,2-dimethylpropylidene)malononitrile (1.0 eq), Formamidine acetate (1.2 eq), Sodium ethoxide (2.2 eq).
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Solvent: Anhydrous Ethanol.
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Procedure: To a solution of sodium ethoxide in anhydrous ethanol, add formamidine acetate and stir for 30 minutes at room temperature. Then, add a solution of 2-(2,2-dimethylpropylidene)malononitrile in ethanol dropwise. Reflux the reaction mixture for 6-8 hours. After cooling, neutralize the mixture with acetic acid and concentrate. The resulting solid can be collected by filtration and washed with water and cold ethanol.
Step 3: Synthesis of 5-(tert-Butyl)-4,6-dibromopyrimidine
A Sandmeyer-type reaction is proposed to convert the amino groups to bromo groups.
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Reactants: 5-(tert-Butyl)pyrimidine-4,6-diamine (1.0 eq), Sodium nitrite (2.5 eq), Hydrobromic acid (48%).
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Procedure: Suspend 5-(tert-Butyl)pyrimidine-4,6-diamine in aqueous hydrobromic acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature, then warm to room temperature and stir for an additional 2 hours. The product can be extracted with an organic solvent like ethyl acetate, and the organic layer washed, dried, and concentrated.
Step 4: Synthesis of 5-(tert-Butyl)pyrimidine
This step involves the reductive debromination of the dibrominated intermediate.
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Reactants: 5-(tert-Butyl)-4,6-dibromopyrimidine (1.0 eq), Palladium on carbon (10% w/w, catalytic), Magnesium oxide (2.0 eq).
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Solvent: Ethanol.
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Procedure: In a hydrogenation vessel, combine 5-(tert-Butyl)-4,6-dibromopyrimidine, palladium on carbon, and magnesium oxide in ethanol. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until TLC indicates complete consumption of the starting material. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude product.
Step 5: Synthesis of 2-Bromo-5-(tert-butyl)pyrimidine
Direct bromination at the 2-position of the pyrimidine ring.
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Reactants: 5-(tert-Butyl)pyrimidine (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq).
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Solvent: Acetonitrile.
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Procedure: Dissolve 5-(tert-Butyl)pyrimidine in acetonitrile and add NBS portion-wise at room temperature. Stir the mixture for 12-24 hours. The reaction progress can be monitored by TLC. After completion, remove the solvent under reduced pressure, and purify the residue by column chromatography.
Step 6: Synthesis of 5-(tert-Butyl)pyrimidine-2-carbonitrile
The final step is a Rosenmund-von Braun reaction to introduce the cyano group.
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Reactants: 2-Bromo-5-(tert-butyl)pyrimidine (1.0 eq), Copper(I) cyanide (1.5 eq).
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Solvent: N,N-Dimethylformamide (DMF).
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Procedure: To a solution of 2-Bromo-5-(tert-butyl)pyrimidine in DMF, add copper(I) cyanide. Heat the mixture to 120-140 °C and stir for 4-6 hours. After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the final product by column chromatography.
Physicochemical Properties: A Comparative Analysis
The exact physicochemical properties of 5-(tert-Butyl)pyrimidine-2-carbonitrile are unknown. However, we can predict its likely characteristics by comparing it with structurally related, known compounds.
| Property | 2,4,6-Tri-tert-butylpyrimidine[5][6][7][8] | Pyrimidine-5-carbonitrile[9][10] | 5-(tert-Butyl)pyrimidine-2-carbonitrile (Predicted) |
| CAS Number | 67490-21-5 | 40805-79-6 | Not available |
| Molecular Formula | C16H28N2 | C5H3N3 | C9H11N3 |
| Molecular Weight | 248.41 g/mol | 105.10 g/mol | ~177.23 g/mol |
| Appearance | White to light yellow crystalline solid | Crystal, powder | Likely a solid at room temperature |
| Melting Point | 77-80 °C | 177-181 °C | Expected to be in a similar range, likely between 80-180 °C |
| Solubility | Soluble in organic solvents | Soluble in polar organic solvents | Expected to have good solubility in common organic solvents |
| Lipophilicity (LogP) | High (due to three tert-butyl groups) | Low | Moderately lipophilic |
The presence of the tert-butyl group is expected to increase the lipophilicity of the molecule compared to unsubstituted pyrimidine-carbonitriles, which may enhance its membrane permeability.[2] The cyano group will contribute to the molecule's polarity.
Potential Applications in Drug Discovery and Agrochemicals
The pyrimidine-carbonitrile scaffold is a "privileged structure" in medicinal chemistry and agrochemical research.
Medicinal Chemistry
Numerous pyrimidine-carbonitrile derivatives have been investigated as potent inhibitors of various enzymes and receptors implicated in disease.
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Anticancer Agents: Many pyrimidine-5-carbonitrile derivatives have shown significant cytotoxic activity against various cancer cell lines.[3][4] They often function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), or other enzymes involved in cell proliferation like Cyclooxygenase-2 (COX-2).[11] The 5-(tert-Butyl)pyrimidine-2-carbonitrile could be explored for similar activities.
Caption: Potential applications of the pyrimidine-carbonitrile scaffold in drug discovery.
Agrochemicals
2-Cyanopyrimidine is a key intermediate in the synthesis of modern agrochemicals.[12] The reactive nature of the cyano group allows for its conversion into other functional groups, leading to the development of potent fungicides, herbicides, and pesticides.[12] The introduction of a tert-butyl group at the 5-position could influence the compound's spectrum of activity and environmental persistence.
Conclusion
While 5-(tert-Butyl)pyrimidine-2-carbonitrile is not a known compound with a registered CAS number, this guide provides a comprehensive roadmap for its synthesis and exploration. Based on established synthetic methodologies for related pyrimidine derivatives, a plausible multi-step synthesis has been proposed, complete with suggested experimental protocols. By analyzing the properties of analogous structures, we can anticipate the physicochemical characteristics of this novel molecule. The extensive research into pyrimidine-carbonitrile derivatives for applications in drug discovery and agrochemicals provides a strong rationale for the synthesis and biological evaluation of 5-(tert-Butyl)pyrimidine-2-carbonitrile. This document serves as a foundational resource for researchers aiming to explore the potential of this and other novel substituted pyrimidines.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & Othman, A. A. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
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El-Sayed, N. A. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(46), 28835-28851. [Link]
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Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. [Link]
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LookChem. (n.d.). 5-Pyrimidinecarbonitrile CAS NO.40805-79-6. Retrieved February 27, 2026, from [Link]
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Wikipedia contributors. (2024, January 12). 2,4,6-Tri-tert-butylpyrimidine. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]
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Zhang, H., et al. (2019). Synthesis of 2-Cyanopyrimidines. Molecules, 24(21), 3824. [Link]
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